(2R,3R)-Dap-NE hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

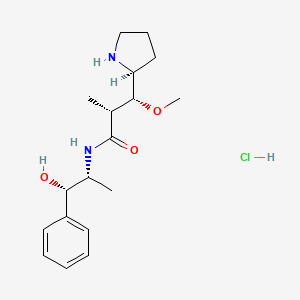

(2R,3R)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3.ClH/c1-12(17(23-3)15-10-7-11-19-15)18(22)20-13(2)16(21)14-8-5-4-6-9-14;/h4-6,8-9,12-13,15-17,19,21H,7,10-11H2,1-3H3,(H,20,22);1H/t12-,13-,15+,16-,17-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLIOFGFGYMWNJ-FNCCNQCASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CCCN1)OC)C(=O)NC(C)C(C2=CC=CC=C2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@@H]1CCCN1)OC)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Enigma of (2R,3R)-Dap-NE Hydrochloride: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

The precise identification of chemical compounds is paramount in scientific research and drug development. This technical guide addresses the chemical identity of a substance referred to as "(2R,3R)-Dap-NE hydrochloride." However, extensive investigation reveals that the abbreviation "Dap-NE" is not a standard chemical nomenclature and does not correspond to a readily identifiable, unique chemical entity in major chemical databases and scientific literature. This ambiguity necessitates a careful examination of the potential interpretations of this name.

The most plausible interpretation is that "Dap" is an abbreviation for 2,3-diaminopropionic acid , a non-proteinogenic amino acid. The "(2R,3R)" designation specifies the stereochemistry at the two chiral centers of this molecule. The "NE" portion of the name is the primary source of ambiguity. While it could speculatively refer to an "N-ethyl" group, no definitive compound with the structure of (2R,3R)-N-ethyl-2,3-diaminopropionic acid hydrochloride is readily found in the literature or chemical supplier catalogs.

Searches for "this compound" have yielded information on several distinct molecules, highlighting the importance of precise nomenclature. These include:

-

Ethyl 2,3-diaminopropionate dihydrochloride : This compound is the ethyl ester of 2,3-diaminopropionic acid. It is important to note that this is an ester, not an N-alkyl derivative, and it is typically sold as a racemic mixture, not the specific (2R,3R) stereoisomer.

-

Complex Peptide and ADC Linker Moieties : In some specialized contexts, "Dap" is used as a building block in more complex molecules, such as peptide-based structures or antibody-drug conjugate (ADC) linkers. In these cases, "NE" could be part of a larger, non-obvious chemical name. For instance, a compound with the CAS number 2019182-02-4, identified as a cleavable ADC linker, contains a more complex structure than a simple N-ethyl derivative.

-

Other Substituted Amines : The search also identified other molecules with the (2R,3R) stereochemistry and an amine hydrochloride, such as (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine hydrochloride (CAS 175591-17-0), which is structurally distinct from a derivative of 2,3-diaminopropionic acid.

Physicochemical Properties of Related Compounds

To provide some context for researchers, the following table summarizes the physicochemical properties of the parent compound, (2R)-2,3-diaminopropanoic acid hydrochloride, which is commercially available. It is crucial to recognize that these properties would differ from a potential N-ethyl derivative.

| Property | Value | Reference |

| Molecular Formula | C₃H₉ClN₂O₂ | [1][2] |

| Molecular Weight | 140.57 g/mol | [1][2] |

| CAS Number | 6018-56-0 | [1][2] |

| IUPAC Name | (2R)-2,3-diaminopropanoic acid;hydrochloride | [1] |

| SMILES | C(C(C(=O)O)N)N.Cl | [1] |

Logical Relationship of Nomenclature Ambiguity

The following diagram illustrates the logical workflow in deciphering the identity of "this compound" and the resulting challenges.

Caption: Workflow illustrating the ambiguity of the chemical name.

Conclusion and Recommendations

Given the lack of a definitive chemical structure for "this compound," it is not possible to provide a comprehensive technical guide with quantitative data, experimental protocols, or signaling pathways. The information available pertains to related but structurally different compounds.

For researchers, scientists, and drug development professionals working with this substance, it is strongly recommended to:

-

Verify the Chemical Identity : Obtain a definitive identifier for the compound , such as a CAS number, a full IUPAC name, or a structural representation (e.g., SMILES string).

-

Consult the Original Source : If the name was obtained from a publication or internal report, refer back to the source for clarification on the compound's structure.

-

Perform Analytical Characterization : If a physical sample is available, perform analytical techniques such as NMR, mass spectrometry, and elemental analysis to confirm its structure.

Proceeding with research and development without a clear and unambiguous identification of the active molecule can lead to erroneous results and wasted resources. The principle of "structure dictates function" is fundamental, and establishing the correct structure is the essential first step in any chemical or biological investigation.

References

In-depth Technical Guide: (2R,3R)-Dap-NE Hydrochloride Mechanism of Action

Notice of Information Unavailability

Following a comprehensive and exhaustive search of publicly available scientific literature, patent databases, and chemical registries, it has been determined that there is no specific, publicly accessible information regarding the mechanism of action for a compound designated as "(2R,3R)-Dap-NE hydrochloride."

This inquiry, which included searches for the potential expanded chemical name "(2R,3R)-diaminopentane-N-ethyl-hydrochloride" and associated pharmacological data, did not yield any relevant results. The scientific and medical research community has not, to date, published any findings on the biological targets, signaling pathways, quantitative efficacy, or detailed experimental protocols for this specific molecule.

Possible Explanations for Information Scarcity:

There are several potential reasons for the absence of public data on "this compound":

-

Novelty: The compound may be a very recent discovery or a new chemical entity that is still in the early stages of preclinical research. Data on such compounds is often proprietary and not disclosed until later stages of development or publication.

-

Proprietary Research: The compound may be under investigation by a private pharmaceutical or biotechnology company and designated with an internal code. Information on such proprietary compounds is typically confidential.

-

Alternative Nomenclature: The designation "this compound" may be an informal or abbreviated name. The compound might be more commonly known by a different chemical name, a trade name, or a different internal code.

-

Limited Research Scope: It is possible that research on this compound was initiated but did not yield significant results, and therefore was not pursued or published.

Without any available data on the biological activity of "this compound," it is not possible to fulfill the request for an in-depth technical guide. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the creation of diagrams for signaling pathways and experimental workflows, cannot be met in the absence of foundational research.

Should further identifying information become available, such as a Chemical Abstracts Service (CAS) registry number, alternative names, or any associated publications, a renewed search for its mechanism of action can be conducted.

The Role of (2R,3R,4S)-Dolaproine in the Antimitotic Activity of Dolastatin 10: A Technical Guide

Abstract

Dolastatin 10, a potent pentapeptide isolated from the marine sea hare Dolabella auricularia, is a powerful antimitotic agent that has served as a blueprint for the development of highly successful antibody-drug conjugates (ADCs), including monomethyl auristatin E (MMAE).[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3][4] While much research has focused on the terminal subunits of Dolastatin 10, the central amino acid residue, (2R,3R,4S)-dolaproine (Dap), plays a pivotal, albeit less frequently highlighted, role in defining the molecule's conformation and biological potency. This technical guide provides an in-depth analysis of the Dap subunit's contribution to the structure, mechanism of action, and therapeutic potential of Dolastatin 10, tailored for researchers and professionals in drug development.

The Molecular Architecture of Dolastatin 10

Dolastatin 10 is a linear pentapeptide renowned for its unique amino acid composition.[5][6] The sequence comprises four distinct amino acids and a C-terminal amine: (S)-dolavaline (Dov), (S)-valine (Val), (3R,4S,5S)-dolaisoleuine (Dil), and (2R,3R,4S)-dolaproine (Dap), with (S)-dolaphenine (Doe) at the C-terminus.[5][7] The user's query regarding "(2R,3R)-Dap-NE hydrochloride" refers to the core dolaproine (Dap) unit, which possesses a (2R,3R,4S) stereochemistry; the "NE hydrochloride" likely denotes a salt form used in synthesis or formulation, but the functionally critical component is the dolaproine structure itself.

The Dap unit is the fourth residue (P4) in the peptide chain and is a non-proteinogenic amino acid characterized by a proline ring with additional stereocenters. Its rigid structure is crucial for orienting the peptide backbone correctly for target engagement.

Core Mechanism of Action: Tubulin Destabilization

The potent cytotoxicity of Dolastatin 10 stems from its function as a microtubule-destabilizing agent. It exerts its antimitotic effects by binding to β-tubulin, a subunit of the microtubule protein complex.[5][8] This binding occurs at a distinct site near the Vinca (B1221190) alkaloid domain and the exchangeable GTP-binding site.[3][8] The interaction inhibits tubulin polymerization, disrupts the formation of the mitotic spindle, and ultimately halts the cell cycle at the G2/M phase. This prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

The Critical Role of the Dolaproine (Dap) Subunit

While all subunits contribute to the activity of Dolastatin 10, the Dap residue is a critical determinant of its high potency due to its influence on molecular conformation and its potential for synthetic modification.

Contribution to Bioactive Conformation

The structural rigidity of the Dap unit is paramount. Molecular modeling and NMR studies have indicated that the bioactive conformation of Dolastatin 10 relies on specific geometric configurations of its amide bonds. A key feature is the preferential adoption of a trans conformation at the amide bond between Dolaisoleuine (Dil) and Dolaproine (Dap).[8] This conformational constraint, enforced by the sterically hindered nature of the Dap residue, correctly orients the C-terminal (P5) and N-terminal (P1) regions of the peptide, which are the primary domains for tubulin interaction. Disruption of this conformation leads to a significant loss of activity.

Structure-Activity Relationship (SAR) Studies

Historically, SAR studies have focused on the N-terminal Dov and C-terminal Doe units, as these regions were found to be more tolerant of modification, leading to the development of synthetic auristatins like MMAE and MMAF.[8] However, recent investigations have revealed that the Dap unit is not merely a passive scaffold. Strategic modifications to the Dap residue can enhance potency. For example, the introduction of an azide (B81097) functional group onto the pyrrolidine (B122466) ring of the Dap subunit resulted in an analog with a GI₅₀ value of 0.057 nM, demonstrating even greater cytotoxic activity than the parent compound in certain contexts.[1][5] This finding underscores that the Dap unit is a viable site for chemical alteration to fine-tune the molecule's therapeutic index and physicochemical properties.

Quantitative Analysis of Biological Activity

The potency of Dolastatin 10 and its derivatives is quantified by their ability to inhibit cell growth (IC₅₀ or GI₅₀ values) and tubulin polymerization. The data below, compiled from multiple studies, illustrates the sub-nanomolar cytotoxicity of Dolastatin 10 across various cancer cell lines.

| Compound | Cell Line | Parameter | Value | Reference |

| Dolastatin 10 | L1210 (Leukemia) | IC₅₀ | 0.03 nM | [5][6] |

| Dolastatin 10 | L1210 (Leukemia) | IC₅₀ | 0.5 nM | [4] |

| Dolastatin 10 | HT-29 (Colon) | IC₅₀ | 0.06 nM | [9] |

| Dolastatin 10 | MCF7 (Breast) | IC₅₀ | 0.03 nM | [9] |

| Dolastatin 10 | NCI-H69 (Lung) | IC₅₀ | 0.059 nM | [5][6] |

| Dolastatin 10 | DU-145 (Prostate) | IC₅₀ | 0.5 nM | [5][6] |

| Dap-Azide Analog | (Cell Panel) | GI₅₀ | 0.057 nM | [1][5] |

| Compound | Assay Type | Parameter | Value | Reference |

| Dolastatin 10 | Purified Tubulin (in glutamate) | IC₅₀ | 1.2 µM | [4] |

| Dolastatin 10 | Purified Tubulin | IC₅₀ | 2.2 µM | [9] |

Key Experimental Methodologies

The synthesis and evaluation of Dolastatin 10 and its analogs require specialized chemical and biological protocols.

Synthesis of the N-Boc-Dolaproine Unit

A common strategy for synthesizing the protected Dap unit involves an Evans aldol (B89426) condensation.

-

Preparation of Aldehyde: (S)-proline is converted into its corresponding N-protected aldehyde (e.g., N-Boc-L-prolinal).

-

Chiral Propionate (B1217596) Formation: A propionate derivative is attached to a chiral auxiliary (e.g., an Evans oxazolidinone).

-

Aldol Condensation: The enolate of the chiral propionate is generated using a suitable base and reacted with the N-Boc-L-prolinal. This stereoselective condensation assembles the core carbon skeleton of Dolaproine with the correct stereochemistry at the new chiral centers.

-

Post-Condensation Modifications: The chiral auxiliary is cleaved, and subsequent steps, such as methylation and protecting group manipulations, are performed to yield the final N-tert-butoxycarbonyl (Boc) protected Dap unit, ready for peptide coupling.[8]

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on microtubule formation.

-

Reagents: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., MES or PIPES-based buffer), and the test compound (Dolastatin 10).

-

Procedure: a. Purified tubulin is pre-incubated on ice with various concentrations of Dolastatin 10. b. The reaction is initiated by adding GTP and warming the mixture to 37°C to induce polymerization. c. The increase in light scattering (turbidity) due to microtubule formation is monitored over time at 340 nm using a spectrophotometer.

-

Data Analysis: The rate and extent of polymerization are measured. The IC₅₀ value is calculated as the concentration of Dolastatin 10 required to inhibit polymerization by 50% compared to a vehicle control (e.g., DMSO).[4]

Workflow for Analog Evaluation

The process of creating and testing new analogs, such as those with a modified Dap unit, follows a structured workflow.

Conclusion

The (2R,3R,4S)-Dolaproine (Dap) subunit is an indispensable component of Dolastatin 10, extending far beyond the role of a simple peptide linker. Its rigid, stereochemically complex structure is a primary driver of the molecule's bioactive conformation, which is essential for high-affinity binding to β-tubulin. Furthermore, emerging research demonstrates that the Dap unit is a viable locus for synthetic modification, opening new avenues for creating next-generation auristatin analogs with improved potency and pharmacological profiles. For drug development professionals, a deep understanding of the Dap unit's structural and functional importance is critical for the rational design of novel microtubule-targeting agents and advanced antibody-drug conjugates.

References

- 1. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of dolastatin 10 to tubulin at a distinct site for peptide antimitotic agents near the exchangeable nucleotide and vinca alkaloid sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of Dolastatin 10 in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

(2R,3R)-Dap-NE Hydrochloride as an ADC Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects these two components, is a critical element that dictates the stability, efficacy, and safety profile of the ADC. This technical guide provides an in-depth overview of (2R,3R)-Dap-NE hydrochloride, a dipeptide-based, cleavable linker for ADC development. While specific quantitative data for ADCs utilizing this particular linker are not extensively available in the public domain, this guide will draw upon the well-established principles of similar dipeptide linkers to provide a comprehensive understanding of its properties, mechanism of action, and the experimental workflows involved in its application.

This compound, chemically known as (2R,3R)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanamide hydrochloride, is a dipeptide linker designed for selective cleavage within the tumor cell.[1][2] Its structure incorporates a peptide bond that is susceptible to enzymatic cleavage by proteases that are upregulated in the lysosomal compartment of cancer cells, such as cathepsin B.[3] This targeted release mechanism is a key feature of cleavable linkers, aiming to minimize off-target toxicity and enhance the therapeutic window of the ADC.[4][5]

Core Concepts of this compound as an ADC Linker

The fundamental principle behind the use of this compound as an ADC linker lies in its ability to remain stable in systemic circulation and to release the cytotoxic payload specifically at the target site. This is achieved through a multi-step process that is initiated by the binding of the ADC to its target antigen on the cancer cell surface.

Mechanism of Action: Intracellular Cleavage and Payload Release

The mechanism of action for an ADC employing a dipeptide linker like this compound typically follows a well-characterized pathway. This process ensures that the highly potent cytotoxic drug is delivered directly to the cancer cell, thereby minimizing systemic exposure and associated side effects.

Physicochemical Properties and Data

| Parameter | Representative Value (Val-Cit Linker) | Method of Determination | Significance |

| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), UV/Vis Spectroscopy | Impacts efficacy and potential for aggregation; a controlled DAR is crucial for a consistent product. |

| In Vitro Cytotoxicity (IC50) | Sub-nanomolar to low nanomolar | Cell viability assays (e.g., MTT, CellTiter-Glo) on antigen-positive cell lines | Demonstrates the potency of the ADC against target cancer cells. |

| Plasma Stability (Linker Half-life) | > 100 hours in human plasma | ELISA, LC-MS/MS | Indicates the stability of the linker in circulation, which is critical for minimizing premature drug release and off-target toxicity. |

| In Vivo Efficacy | Tumor growth inhibition or regression in xenograft models | Animal studies measuring tumor volume over time | Provides evidence of the ADC's anti-tumor activity in a biological system. |

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experimental procedures involved in the development and evaluation of an ADC with a dipeptide linker like this compound.

Synthesis of the Linker-Payload Moiety

The synthesis of the drug-linker component is a critical first step. This typically involves the coupling of the dipeptide linker to the cytotoxic payload, often including a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC) to ensure efficient release of the unmodified drug.

Protocol:

-

Activation of the Dipeptide: The carboxylic acid group of this compound is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an aprotic solvent like dimethylformamide (DMF).

-

Coupling to the PABC Spacer: The activated dipeptide is then reacted with the amino group of the p-aminobenzyl alcohol (PABA) portion of a PABC spacer.

-

Introduction of the Payload: The hydroxyl group of the PABA is typically converted to a p-nitrophenyl carbonate, which then reacts with an amino or hydroxyl group on the cytotoxic payload to form a carbamate linkage.

-

Purification: The final drug-linker construct is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conjugation to the Monoclonal Antibody

The conjugation of the linker-payload to the monoclonal antibody is a crucial step that determines the drug-to-antibody ratio (DAR). A common method involves the reduction of interchain disulfide bonds in the antibody, followed by reaction with a maleimide-functionalized linker-payload.

Protocol:

-

Antibody Reduction: The monoclonal antibody is treated with a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), in a suitable buffer (e.g., phosphate-buffered saline, PBS) to partially reduce the interchain disulfide bonds, exposing free thiol groups.

-

Conjugation Reaction: The maleimide-activated linker-payload is added to the reduced antibody solution. The maleimide (B117702) group reacts specifically with the free thiol groups on the antibody to form a stable thioether bond.

-

Purification: The resulting ADC is purified to remove unreacted linker-payload and any aggregated protein. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.

-

Characterization: The purified ADC is then characterized to determine the average DAR, purity, and aggregation levels using techniques such as HIC, RP-HPLC, and SEC.

In Vitro Cytotoxicity Assay

The potency of the ADC is assessed using in vitro cytotoxicity assays on cancer cell lines that express the target antigen.

Protocol:

-

Cell Seeding: Target antigen-positive and -negative cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

ADC Treatment: The cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free cytotoxic payload for a period of 72-96 hours.

-

Cell Viability Measurement: Cell viability is measured using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo®).

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves to quantify the potency of the ADC.

Signaling Pathways

The cytotoxic payloads commonly used in ADCs exert their effects by disrupting critical cellular processes, leading to apoptosis. The specific signaling pathway affected depends on the mechanism of action of the payload. For instance, auristatins and maytansinoids inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis, while calicheamicins and duocarmycins cause DNA damage.

Conclusion

This compound represents a promising dipeptide linker for the development of next-generation ADCs. Its design allows for stable drug conjugation in circulation and efficient, targeted release of the cytotoxic payload within cancer cells. While specific data for this linker remains limited in publicly accessible literature, the well-understood principles of similar dipeptide linkers provide a strong foundation for its application in ADC research and development. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for scientists and researchers working to advance the field of targeted cancer therapy. Further research into the specific characteristics and performance of ADCs utilizing the this compound linker will be invaluable in fully elucidating its potential.

References

- 1. m.youtube.com [m.youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]

- 5. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Application of (2R,3R)-Dap-NE Hydrochloride: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Attributes of (2R,3R)-N-((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)-3-Methoxy-2-Methyl-3-((S)-pyrrolidin-2-yl)propanamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3R)-Dap-NE hydrochloride, chemically known as (2R,3R)-N-((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)-3-Methoxy-2-Methyl-3-((S)-pyrrolidin-2-yl)propanamide hydrochloride (CAS No. 2019182-02-4), is a specialized dipeptide molecule. Contrary to being a therapeutic agent with a direct signaling pathway, it serves as a critical component in the field of targeted cancer therapy. This technical guide elucidates the role of this compound as a cleavable linker in the construction of Antibody-Drug Conjugates (ADCs). We will delve into its chemical properties, the general principles of its synthesis, its mechanism of action within an ADC, and the broader context of its application in oncology. While specific proprietary data for this compound is not publicly available, this guide will provide a comprehensive overview based on the established science of similar dipeptide linkers used in ADC development.

Introduction to this compound

This compound is a dipeptide-based chemical entity designed for use as a linker in Antibody-Drug Conjugates.[1][2][3][4] ADCs are a class of biopharmaceutical drugs that deliver a potent cytotoxic agent (payload) specifically to cancer cells. This targeted delivery is achieved by attaching the payload to a monoclonal antibody (mAb) that recognizes a tumor-specific antigen. The linker, in this case this compound, is the crucial bridge between the antibody and the payload.

The design of the linker is paramount to the success of an ADC. It must be stable enough to remain intact while the ADC circulates in the bloodstream, preventing premature release of the toxic payload and minimizing off-target toxicity. However, it must also be labile enough to be cleaved efficiently once the ADC is internalized by the target cancer cell, releasing the payload to exert its cytotoxic effect. Dipeptide linkers, such as this compound, are designed to be cleaved by specific enzymes found in the lysosomes of cells.[4][][6]

Table 1: Chemical Properties of this compound [7][8]

| Property | Value |

| IUPAC Name | (2R,3R)-N-((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)-3-methoxy-2-methyl-3-((S)-pyrrolidin-2-yl)propanamide hydrochloride |

| CAS Number | 2019182-02-4 |

| Molecular Formula | C₁₈H₂₉ClN₂O₃ |

| Molecular Weight | 356.89 g/mol |

| Purity | Typically >98% |

| Storage Temperature | 2-8°C |

The Role of Dipeptide Linkers in Antibody-Drug Conjugates

Dipeptide linkers are a cornerstone of modern ADC technology. Their design is inspired by the natural substrates of lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[1][4][9] This enzymatic targeting provides a selective mechanism for payload release within the cancer cell.

The general mechanism of action for an ADC utilizing a dipeptide linker like this compound is as follows:

-

Circulation: The ADC circulates in the bloodstream, with the stable dipeptide linker preventing premature payload release.

-

Targeting: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

-

Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing a variety of degradative enzymes.

-

Cleavage: Within the lysosome, proteases such as cathepsin B recognize and cleave the dipeptide linker.[][6]

-

Payload Release: Cleavage of the linker liberates the cytotoxic payload inside the cancer cell.

-

Cytotoxicity: The released payload can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis (programmed cell death).

General mechanism of action of an Antibody-Drug Conjugate (ADC).

Experimental Protocols

While the precise, industrial-scale synthesis of this compound is likely proprietary, a general laboratory-scale synthesis can be proposed based on standard peptide chemistry. This would typically involve the coupling of two amino acid-like fragments, followed by deprotection and purification.

General Synthesis Workflow

A plausible synthetic route would involve the coupling of a protected (2R,3R)-3-methoxy-2-methyl-3-((S)-pyrrolidin-2-yl)propanoic acid derivative with (1S,2R)-2-amino-1-phenylpropan-1-ol.

Plausible synthetic workflow for the target molecule.

General Protocol for Peptide Coupling

-

Reactant Preparation: Dissolve the protected carboxylic acid fragment (1 equivalent) and the amine fragment (1-1.2 equivalents) in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane).

-

Coupling Reagent Addition: Add a peptide coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents). Alternatively, a carbodiimide-based coupling system like EDC/HOBt can be used.

-

Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts. Extract the product with an organic solvent.

-

Purification: Purify the crude product by flash column chromatography.

General Protocol for Deprotection and Salt Formation

-

Deprotection: Dissolve the purified, protected dipeptide in a suitable solvent. If an acid-labile protecting group (e.g., Boc) is used, treat the solution with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

-

Solvent Removal: After the deprotection is complete (monitored by TLC or LC-MS), remove the solvent and excess acid under reduced pressure.

-

Salt Formation: If not already in the hydrochloride form, dissolve the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treat with a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt.

-

Isolation: Collect the precipitated solid by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.

Characterization Methods

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Table 2: Analytical Characterization Methods

| Method | Purpose |

| Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure, including stereochemistry, by analyzing the chemical shifts, coupling constants, and through-space correlations of ¹H and ¹³C nuclei. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition of the molecule. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. |

| Chiral HPLC | To confirm the enantiomeric and diastereomeric purity. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the presence of key functional groups (e.g., amides, hydroxyls). |

Quantitative Data and Performance Characteristics

Table 3: Expected Performance Characteristics of this compound (Inferred from similar dipeptide linkers)

| Parameter | Expected Characteristic | Rationale |

| Plasma Stability | High | The dipeptide bond is generally stable in circulation, resistant to cleavage by plasma proteases.[1][11] |

| Lysosomal Cleavage | Efficient | The dipeptide sequence is designed to be a substrate for lysosomal proteases like cathepsin B.[][6] |

| Cleavage Rate | Dependent on the specific dipeptide sequence and the attached payload. | The nature of the amino acids in the linker and the steric hindrance of the payload can influence the rate of enzymatic cleavage.[6] |

| Hydrophilicity/Hydrophobicity | Can be modulated by the dipeptide sequence. | The choice of amino acids can influence the overall physicochemical properties of the ADC, which can affect aggregation and clearance.[10] |

Conclusion

This compound is a key enabling technology in the field of antibody-drug conjugates. While not a therapeutic agent in itself, its role as a cleavable linker is critical to the efficacy and safety of the ADCs in which it is incorporated. Its design allows for stable circulation of the ADC and selective, enzyme-mediated release of the cytotoxic payload within target cancer cells. For researchers and drug development professionals, understanding the principles of such dipeptide linkers is essential for the design and optimization of the next generation of targeted cancer therapies. Further research into novel dipeptide sequences and linker technologies will continue to refine the therapeutic window of ADCs, leading to more effective and better-tolerated treatments for cancer patients.

References

- 1. Engineering Enzyme‐Cleavable Oligonucleotides by Automated Solid‐Phase Incorporation of Cathepsin B Sensitive Dipeptide Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 3. ADCs Linker/Click Chemistry | DC Chemicals [dcchemicals.com]

- 4. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dap-NE (hydrochloride) | 2019182-02-4 [sigmaaldrich.com]

- 8. (2R,3R)-N-((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)-3-methoxy-2-methyl-3-((S)-pyrrolidin-2-yl)propanamide hydrochloride 98% | CAS: 2019182-02-4 | AChemBlock [achemblock.com]

- 9. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]

(2R,3R)-Dap-NE Hydrochloride and Tubulin Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-Dap-NE hydrochloride is an amino acid residue of Dolastatin 10, a potent antimitotic pentapeptide isolated from the marine sea hare Dolabella auricularia. Dolastatin 10 and its analogues are of significant interest in oncology due to their profound cytotoxic effects against a broad spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanism of action of Dolastatin 10, focusing on its interaction with tubulin, the subsequent disruption of microtubule dynamics, and the induction of cell cycle arrest and apoptosis. This document synthesizes key quantitative data, details experimental methodologies for studying its effects, and provides visual representations of its mechanism and relevant experimental workflows.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action of Dolastatin 10 is the potent inhibition of tubulin polymerization.[1] Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton. They play essential roles in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. By disrupting microtubule dynamics, Dolastatin 10 effectively halts cell proliferation.[1]

Dolastatin 10 binds to the vinca (B1221190) alkaloid binding site on β-tubulin.[1] This interaction is non-competitive with colchicine (B1669291) but does inhibit the binding of vinca alkaloids such as vincristine.[1] The binding of Dolastatin 10 to tubulin leads to the formation of tubulin aggregates and inhibits the tubulin-dependent hydrolysis of GTP, a critical step for microtubule polymerization.[1][2]

Quantitative Data on Biological Activity

The potent anti-proliferative and tubulin-inhibiting activities of Dolastatin 10 have been quantified across various cancer cell lines and in vitro assays. The following tables summarize key inhibitory concentrations (IC50) and binding affinity data.

Table 1: IC50 Values for Inhibition of Cell Growth

| Cell Line | Cancer Type | IC50 (nM) |

| L1210 | Murine Leukemia | 0.03 - 0.5 |

| HT-29 | Colon Cancer | 0.06 |

| MCF7 | Breast Cancer | 0.03 |

| NCI-H69 | Small Cell Lung Cancer | 0.059 |

| DU-145 | Prostate Cancer | 0.5 |

| CHO | Chinese Hamster Ovary | 0.5 |

| DB, HT, RL, SR | Human Lymphoma | 0.13 - 1.3 (pM) |

Data compiled from multiple sources.[3][4][5][6][7]

Table 2: IC50 Values for In Vitro Tubulin Polymerization

| Assay Condition | IC50 (µM) |

| Glutamate-induced polymerization | 1.2 - 2.2 |

Data compiled from multiple sources.[3][4]

Cellular Effects of Dolastatin 10

Disruption of Microtubule Dynamics and Mitotic Arrest

By inhibiting tubulin polymerization, Dolastatin 10 causes a significant disruption of the cellular microtubule network.[1] This interference with microtubule dynamics is particularly critical during mitosis. The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes, leading to an arrest of the cell cycle at the G2/M phase.[1][5]

Induction of Apoptosis

Prolonged arrest at the G2/M checkpoint triggers the intrinsic apoptotic pathway.[1] While the complete signaling cascade initiated by Dolastatin 10 is still under investigation, studies on related tubulin-binding agents and Dolastatin 10 itself suggest the involvement of the Bcl-2 family of proteins.[1][3] Treatment with Dolastatin 10 has been shown to induce the phosphorylation of Bcl-2.[3] This modification can inactivate its anti-apoptotic function, leading to the release of pro-apoptotic factors from the mitochondria and the subsequent activation of caspases, which are the key executioners of apoptosis.[8] In some non-Hodgkin's lymphoma cell lines, exposure to Dolastatin 10 resulted in the downregulation of Bcl-2 protein expression.[9]

Signaling Pathway

Caption: Signaling pathway of Dolastatin 10 leading to apoptosis.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the direct effect of Dolastatin 10 on the polymerization of purified tubulin in a cell-free system.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

-

Dolastatin 10 stock solution (in DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a reaction mixture containing tubulin in G-PEM buffer on ice.

-

Add various concentrations of Dolastatin 10 or vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.

-

Initiate the reaction by adding the tubulin solution to the wells.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the increase in absorbance at 340 nm every 30 seconds for 60 minutes. The absorbance is proportional to the amount of polymerized microtubules.[1]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxicity of Dolastatin 10 by measuring the metabolic activity of cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Dolastatin 10 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of Dolastatin 10 for 48-72 hours. Include a vehicle control (DMSO).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[10][11]

Immunofluorescence Microscopy of Microtubules

This technique is used to visualize the effect of Dolastatin 10 on the microtubule network within cells.

Materials:

-

Cancer cell line of interest cultured on coverslips

-

Dolastatin 10

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with Dolastatin 10 for the desired time.

-

Fix the cells with 4% paraformaldehyde for 10 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with 1% BSA for 30 minutes.

-

Incubate with the primary anti-α-tubulin antibody for 1 hour.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.[1]

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the percentage of cells in different phases of the cell cycle following treatment with Dolastatin 10.

Materials:

-

Cancer cell line of interest

-

Dolastatin 10

-

PBS

-

Trypsin-EDTA

-

Ice-cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with various concentrations of Dolastatin 10 for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.[1][12]

Experimental Workflows

Caption: A typical experimental workflow for characterizing Dolastatin 10.

Conclusion

This compound, as a constituent of Dolastatin 10, is part of a powerful molecular entity that targets a fundamental process in cell division. Dolastatin 10 exerts its potent cytotoxic effects through the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics, G2/M cell cycle arrest, and the induction of apoptosis. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the multifaceted activities of Dolastatin 10 and its analogues in the pursuit of novel cancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Binding of dolastatin 10 to tubulin at a distinct site for peptide antimitotic agents near the exchangeable nucleotide and vinca alkaloid sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Treatment of human prostate cancer cells with dolastatin 10, a peptide isolated from a marine shell-less mollusc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Effect of dolastatin 10 on human non-Hodgkin's lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. benchchem.com [benchchem.com]

In Vitro Stability of (2R,3R)-Dap-NE Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for assessing the in vitro stability of (2R,3R)-Dap-NE hydrochloride, a dipeptide hydrochloride of interest in pharmaceutical development. Due to the limited publicly available stability data specific to this compound, this guide leverages data and protocols from analogous dipeptide and peptide stability studies to provide a robust framework for its evaluation. The primary focus is on understanding potential degradation pathways, establishing analytical methods for stability assessment, and providing detailed experimental protocols for forced degradation and in vitro stability studies.

Introduction to this compound and Its Stability

This compound, or (2R,3R)-diaminopropionyl-N-ethylamide hydrochloride, is a small dipeptide derivative. Its structure, containing amide and amine functionalities, makes it susceptible to various degradation pathways in vitro, primarily hydrolysis and oxidation. Understanding the stability of this molecule is critical for the development of safe and effective drug products, as degradation can lead to loss of potency and the formation of potentially toxic impurities.

The stability of a pharmaceutical compound is assessed under various conditions that mimic physiological and storage environments. Key parameters influencing the in vitro stability of this compound include pH, temperature, and the presence of enzymes or oxidative agents.

Potential Degradation Pathways

The chemical structure of this compound suggests two primary degradation pathways under in vitro conditions:

-

Hydrolysis: The amide bond in the dipeptide is susceptible to hydrolysis, which can be catalyzed by acid or base. This would lead to the cleavage of the molecule into its constituent amino acid derivative and N-ethylamide. The rate of hydrolysis is typically pH-dependent.

-

Oxidation: The amine groups in the diaminopropionic acid moiety can be susceptible to oxidation, especially in the presence of reactive oxygen species. This can lead to a variety of degradation products.

The following diagram illustrates the primary expected degradation pathways.

Quantitative Stability Data (Representative)

Table 1: Representative pH-Dependent Stability of a Dipeptide Analog

| pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) (day⁻¹) |

| 2.0 | 37 | 5.2 days | 0.133 |

| 4.0 | 37 | 30 days | 0.023 |

| 7.4 | 37 | 12.5 days | 0.055 |

| 9.0 | 37 | 2.1 days | 0.330 |

Data is hypothetical and based on trends observed in dipeptide stability studies.

Table 2: Representative Forced Degradation of a Dipeptide Analog

| Stress Condition | Temperature (°C) | Duration | Percent Degradation | Major Degradants |

| 0.1 M HCl | 60 | 24 hours | 25% | Hydrolysis products |

| 0.1 M NaOH | 60 | 4 hours | 40% | Hydrolysis products |

| 3% H₂O₂ | 25 | 24 hours | 15% | Oxidized derivatives |

| Heat | 80 | 48 hours | 10% | Various |

| Photostability (ICH Q1B) | 25 | 7 days | <5% | Not significant |

Data is hypothetical and based on typical results from forced degradation studies of peptides.

Experimental Protocols

This section provides detailed methodologies for conducting in vitro stability studies on this compound.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial to separate and quantify the intact drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable.

Protocol 1: Stability-Indicating RP-HPLC Method Development

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient Elution:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-35 min: 95% to 5% B

-

35-40 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm and 220 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and to demonstrate the specificity of the analytical method.

Protocol 2: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 4 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide. Store at room temperature for 24 hours.

-

Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by the validated stability-indicating HPLC method.

In Vitro Stability Study (pH-Rate Profile)

This study determines the stability of the compound at different pH values.

Protocol 3: pH-Dependent Stability Study

-

Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7.4, 9).

-

Sample Preparation: Spike the stock solution of this compound into each buffer to a final concentration of 100 µg/mL.

-

Incubation: Incubate the samples at a constant temperature (e.g., 37°C).

-

Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

-

Sample Analysis: Immediately analyze the samples by the validated stability-indicating HPLC method.

-

Data Analysis: Plot the natural logarithm of the remaining concentration of this compound versus time. The degradation rate constant (k) is the negative of the slope. The half-life (t½) can be calculated as 0.693/k.

Conclusion

This technical guide provides a comprehensive framework for evaluating the in vitro stability of this compound. While specific data for this molecule is limited, the provided protocols and representative data for analogous dipeptides offer a robust starting point for researchers. A thorough understanding of the stability profile through the execution of these studies is essential for the successful development of drug candidates containing this moiety. The use of a validated stability-indicating analytical method is paramount to obtaining accurate and reliable data.

Unveiling the Solubility Profile of (2R,3R)-Dap-NE Hydrochloride: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Solubility Determination for a Novel Compound

For researchers, scientists, and professionals in the fast-paced world of drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a drug's bioavailability and overall therapeutic efficacy. This technical guide focuses on the solubility profile of (2R,3R)-Dap-NE hydrochloride, a compound of interest in contemporary pharmaceutical research.

While specific quantitative solubility data for this compound is not publicly available at this time, this document serves as a comprehensive framework for determining its solubility profile. It outlines the established experimental protocols and data presentation standards essential for a thorough investigation. The methodologies and visualizations provided herein are based on best practices in pharmaceutical sciences and are designed to guide researchers in generating a robust and reliable solubility profile for this and other novel compounds.

The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) directly influences its dissolution rate in physiological fluids, which in turn affects its absorption and bioavailability. A poorly soluble compound can lead to low and variable oral absorption, posing significant challenges for formulation development and potentially compromising its therapeutic potential. Therefore, a detailed characterization of a compound's solubility in various solvents and across a range of pH values is a foundational step in the drug development pipeline.

Determining the Solubility Profile: A Methodological Approach

A comprehensive solubility profile involves assessing a compound's solubility in aqueous and organic solvents, as well as its pH-dependent solubility. The following sections detail the standard experimental protocols for these determinations.

Table 1: Hypothetical Solubility Data for this compound

Note: The following data is illustrative and serves as a template for presenting experimentally determined solubility values. Actual values for this compound would need to be determined empirically.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water (pH 7.0) | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Phosphate Buffer (pH 7.4) | 37 | Data Not Available | Data Not Available | Shake-Flask |

| 0.1 N HCl (pH 1.2) | 37 | Data Not Available | Data Not Available | Shake-Flask |

| Ethanol | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Methanol | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Polyethylene Glycol 400 | 25 | Data Not Available | Data Not Available | Shake-Flask |

Experimental Protocols

A detailed and standardized experimental approach is crucial for obtaining accurate and reproducible solubility data. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[1][2][3][4][5]

Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, methanol, DMSO)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[3] Preliminary studies can be conducted to determine the time required to reach equilibrium.[3]

-

After equilibration, allow the samples to stand for a short period to let the excess solid settle.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[6]

-

Perform the experiment in triplicate to ensure accuracy and calculate the mean solubility and standard deviation.

pH-Dependent Solubility Profile

The solubility of ionizable compounds like hydrochloride salts is highly dependent on the pH of the medium.

Procedure:

-

Prepare a series of buffers with a range of pH values (e.g., from pH 1 to 10).

-

Follow the shake-flask method described above for each buffer solution.

-

Plot the determined solubility as a function of pH to generate a pH-solubility profile. This profile is crucial for predicting the compound's behavior in the gastrointestinal tract.[5]

Visualizing Molecular Interactions

While specific signaling pathways for this compound are not yet elucidated, a generalized diagram can illustrate a hypothetical mechanism of action for a drug molecule interacting with a target receptor and initiating a downstream signaling cascade.

Conclusion

The solubility profile of a drug candidate is a cornerstone of its developability assessment. Although specific experimental data for this compound is not currently in the public domain, this technical guide provides the necessary framework for its comprehensive determination. By following standardized protocols for equilibrium solubility and pH-dependent solubility, researchers can generate the critical data needed to inform formulation strategies, predict in vivo performance, and ultimately advance promising new therapeutic agents through the development pipeline. The methodologies and visualization tools presented here offer a robust starting point for the thorough characterization of this compound and other novel chemical entities.

References

In-Depth Technical Guide to (2R,3R)-Dap-NE Hydrochloride: A Key Component in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-Dap-NE hydrochloride is a specialized dipeptide linker critical in the burgeoning field of antibody-drug conjugates (ADCs). Its full chemical name is (2R,3R)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanamide hydrochloride. This molecule serves as a cleavable linker, covalently connecting a monoclonal antibody to a potent cytotoxic agent. The specificity of the antibody directs the ADC to cancer cells, and upon internalization, the linker is designed to be cleaved, releasing the cytotoxic payload to induce cell death. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic agent, minimizing systemic toxicity while maximizing efficacy at the tumor site.

Core Data Presentation

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| Molecular Weight | 356.89 g/mol | [1] |

| Molecular Formula | C₁₈H₂₉ClN₂O₃ | [1] |

| CAS Number | 2019182-02-4 | [1] |

| Purity | ≥98% | [1] |

Mechanism of Action and Signaling Pathway

The fundamental role of this compound is to ensure the stable transport of the cytotoxic payload through the systemic circulation and its subsequent release within the target cancer cell. This process is initiated by the binding of the ADC's antibody component to a specific antigen on the surface of a cancer cell.

Caption: General signaling pathway of an ADC utilizing a cleavable dipeptide linker.

Upon binding, the ADC-antigen complex is internalized by the cell through endocytosis and trafficked to the lysosome. The acidic environment and the presence of specific enzymes, such as cathepsin B, within the lysosome facilitate the cleavage of the dipeptide linker. This enzymatic cleavage releases the active cytotoxic payload, which can then diffuse into the cytoplasm or nucleus to exert its cell-killing effect, typically by interfering with critical cellular processes like DNA replication or microtubule dynamics, ultimately leading to apoptosis.

Experimental Protocols

Detailed experimental protocols are essential for the successful synthesis, conjugation, and evaluation of ADCs employing the this compound linker.

Synthesis of this compound

While a specific, detailed synthesis protocol for this exact molecule is not publicly available, it can be synthesized using established solid-phase peptide synthesis (SPPS) methodologies. The following is a generalized protocol based on standard Fmoc chemistry.

Materials:

-

Fmoc-protected amino acids

-

Rink amide resin

-

Coupling agents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

Solvents (DMF, DCM, diethyl ether)

Procedure:

-

Resin Swelling: Swell the rink amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin extensively with DMF and DCM.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid with a coupling agent and a base in DMF. Add this solution to the resin and allow it to react for 1-2 hours. Monitor the reaction completion using a ninhydrin (B49086) test. Wash the resin.

-

Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for the subsequent amino acid in the dipeptide sequence.

-

Final Deprotection: Remove the terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Collect the precipitate by centrifugation and wash it with cold ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Salt Formation: Convert the purified peptide to its hydrochloride salt by treating it with a solution of HCl in a suitable solvent.

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Conjugation of this compound to Antibody and Payload

The conjugation process typically involves a multi-step approach to first link the payload to the dipeptide linker and then conjugate the linker-payload complex to the antibody.

Materials:

-

This compound

-

Cytotoxic payload with a suitable functional group (e.g., a carboxylic acid)

-

Monoclonal antibody with accessible functional groups (e.g., lysine (B10760008) residues or engineered cysteines)

-

Activating agents (e.g., EDC, NHS)

-

Bifunctional crosslinkers (if necessary)

-

Purification systems (e.g., size exclusion chromatography, hydrophobic interaction chromatography)

Procedure:

-

Linker-Payload Conjugation: Activate the carboxylic acid group of the cytotoxic payload using EDC/NHS chemistry. React the activated payload with the primary amine of the this compound to form a stable amide bond. Purify the linker-payload conjugate.

-

Antibody Modification (if necessary): For cysteine-based conjugation, partially reduce the interchain disulfide bonds of the antibody using a mild reducing agent like TCEP to generate free thiol groups.

-

Antibody-Linker-Payload Conjugation: React the purified linker-payload, which has been modified with a maleimide (B117702) group, with the free thiols on the antibody. For lysine-based conjugation, the linker-payload can be activated (e.g., with an NHS ester) to react with the amine groups of lysine residues.

-

Purification of the ADC: Remove unconjugated linker-payload and other impurities from the ADC solution using purification techniques such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.

In Vitro Linker Cleavage Assay

This assay is crucial to confirm that the linker is cleaved as intended in the lysosomal environment.

Materials:

-

Purified ADC

-

Recombinant human cathepsin B

-

Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0, containing DTT)

-

LC-MS/MS system

Procedure:

-

Assay Setup: In a microcentrifuge tube, combine the ADC with activated cathepsin B in the assay buffer.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding a protease inhibitor or by rapid freezing).

-

Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released cytotoxic payload.

-

Data Interpretation: Plot the concentration of the released payload against time to determine the cleavage kinetics of the linker.

Conclusion

This compound represents a significant advancement in the design of cleavable linkers for antibody-drug conjugates. Its specific stereochemistry and dipeptide nature allow for stable circulation and efficient, targeted release of cytotoxic payloads within cancer cells. The detailed understanding of its properties and the application of robust experimental protocols for its synthesis, conjugation, and evaluation are paramount for the development of next-generation ADCs with improved therapeutic outcomes for cancer patients.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-Norepinephrine Hydrochloride

Introduction

Norepinephrine (B1679862), also known as noradrenaline, is a catecholamine that functions in the brain and body as a hormone and neurotransmitter. The (R)-enantiomer is the biologically active form and is used therapeutically, primarily as a vasopressor to treat hypotension. The synthesis of enantiomerically pure (R)-norepinephrine is a critical process in pharmaceutical manufacturing. This document provides detailed application notes and protocols for the synthesis of (R)-Norepinephrine Hydrochloride, a common salt form of the drug. The described methods are based on established synthetic routes involving asymmetric reduction or chiral resolution. While the specific compound "(2R,3R)-Dap-NE hydrochloride" was not found in the available literature, the protocols herein for the synthesis of a closely related and stereochemically defined norepinephrine derivative serve as a representative guide for researchers in the field.

Data Presentation

A summary of the expected yields and purity at key stages of a representative synthesis of (R)-Norepinephrine is presented below. The data is compiled from analogous transformations reported in the scientific literature.

| Step | Intermediate/Product | Starting Material | Typical Yield (%) | Purity (HPLC) (%) | Reference |

| 1. Acylation | 3,4-Dihydroxy-α-chloroacetophenone | Catechol | 85-95 | >98 | [1] |

| 2. Amination | 3,4-Dihydroxy-α-aminoacetophenone (Arterenone) | 3,4-Dihydroxy-α-chloroacetophenone | 70-80 | >97 | [1][2] |

| 3. Asymmetric Reduction | (R)-Norepinephrine | Arterenone | 90-95 | >99 (chiral) | [3] |

| 4. Salt Formation | (R)-Norepinephrine Hydrochloride | (R)-Norepinephrine | 95-99 | >99.5 | [2] |

Experimental Protocols

The following protocols describe a common synthetic route to (R)-Norepinephrine Hydrochloride, involving the key steps of precursor synthesis, asymmetric reduction, and final salt formation.

Protocol 1: Synthesis of 3,4-Dihydroxy-α-aminoacetophenone (Arterenone)

This protocol describes the synthesis of the key precursor, arterenone, from 3,4-dihydroxy-α-chloroacetophenone.

Materials:

-

3,4-dihydroxy-α-chloroacetophenone

-

Hexamethylenetetramine (hexamine)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

A solution of 3,4-dihydroxy-α-chloroacetophenone in chloroform is treated with hexamine.

-

The resulting mixture is stirred at room temperature to form a hexaminium salt precipitate.

-

The precipitate is isolated by filtration and then subjected to hydrolysis with aqueous hydrochloric acid.

-

The acidic solution is heated to reflux to complete the hydrolysis.

-

Upon cooling, arterenone hydrochloride precipitates and is collected by filtration.

-

The free base, arterenone, can be obtained by neutralization with a suitable base.

Protocol 2: Asymmetric Enzymatic Reduction of Arterenone to (R)-Norepinephrine

This protocol utilizes a dehydroreductase enzyme for the stereoselective reduction of the ketone in arterenone to the desired (R)-alcohol of norepinephrine.[3]

Materials:

-

Arterenone hydrochloride

-

Dehydroreductase enzyme

-

Isopropanol (B130326) (reducing agent)

-

NADPH (cofactor)

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 6.0-7.0)

-

Ammonia (B1221849) solution

Procedure:

-

In a temperature-controlled reaction vessel, dissolve arterenone hydrochloride in the buffer solution.

-

Add the dehydroreductase enzyme and the NADPH cofactor.

-

Add isopropanol as the reducing agent.

-

Adjust the pH of the reaction mixture to between 5.5 and 6.5 with a suitable acid or base.[3]

-

Maintain the reaction temperature between 20-40°C and stir for a minimum of 22 hours.[3]

-

Monitor the reaction progress by HPLC until the starting material is consumed.

-

After the reaction is complete, remove the organic solvent under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to 8.0-9.0 with ammonia solution to precipitate the (R)-Norepinephrine free base.[3]

-

Filter the solid product, wash with cold water, and dry under vacuum.

Protocol 3: Formation of (R)-Norepinephrine Hydrochloride

This protocol describes the conversion of the (R)-Norepinephrine free base into its hydrochloride salt for improved stability and solubility.

Materials:

-

(R)-Norepinephrine free base

-

Methanol

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent)

Procedure:

-

Suspend the (R)-Norepinephrine free base in methanol.

-

Slowly add a stoichiometric amount of hydrochloric acid while stirring.

-

The hydrochloride salt will precipitate from the solution.

-

The mixture can be stirred at a reduced temperature to maximize precipitation.

-

Filter the solid (R)-Norepinephrine Hydrochloride, wash with a small amount of cold methanol, and dry under vacuum.

Visualizations

The following diagrams illustrate the synthetic pathway and a typical experimental workflow.

Caption: Synthetic pathway for (R)-Norepinephrine Hydrochloride.

References

- 1. WO2020212157A1 - A process for the preparation of enantiomerically pure norepinephrine - Google Patents [patents.google.com]

- 2. US10865180B2 - Process for the preparation of l-Norepinephrine bitartrate monohydrate having high enantiomeric purity - Google Patents [patents.google.com]

- 3. CN111019981A - Method for synthesizing R-noradrenaline by asymmetric method - Google Patents [patents.google.com]

Application Notes and Protocols for (2R,3R)-Dap-NE Hydrochloride Conjugation in Antibody-Drug Conjugates (ADCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[1] The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, pharmacokinetics, and mechanism of drug release.[][] This document provides detailed application notes and protocols for the conjugation of a linker system incorporating (2R,3R)-diaminopropionic acid-nornicotine ((2R,3R)-Dap-NE) hydrochloride.

The protocol described herein is adapted from established methods for the widely used maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-vc-PAB) linker system, which is frequently conjugated to payloads such as monomethyl auristatin E (MMAE).[1][4] It is presumed that the (2R,3R)-Dap-NE dipeptide serves a similar function to the valine-citrulline (vc) dipeptide as a protease-cleavable motif within the linker. This protocol is intended for the conjugation of a maleimide-activated linker-drug complex, referred to here as mc-(2R,3R)-Dap-NE-PAB-[Payload], to a monoclonal antibody via partial reduction of interchain disulfide bonds.

Principle of the Method

The conjugation process involves a series of controlled chemical reactions:

-